Cas no 762287-54-7 (2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid)

2-(4-Fluorophenyl)amino-1,3-thiazole-5-carboxylic acid is a fluorinated thiazole derivative with a carboxylic acid functional group, offering versatility in synthetic and medicinal chemistry applications. Its structure combines a 4-fluorophenylamino moiety with a thiazole core, enhancing its potential as a building block for bioactive compounds, particularly in pharmaceutical research. The fluorine substitution improves metabolic stability and binding affinity, while the carboxylic acid group allows for further derivatization or coordination chemistry. This compound is valuable in the development of kinase inhibitors, antimicrobial agents, or other targeted therapeutics. Its well-defined reactivity and purity make it suitable for precision synthesis in drug discovery and material science.
2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid structure
762287-54-7 structure
Product Name:2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid
CAS No:762287-54-7
MF:C10H7FN2O2S
MW:238.238184213638
CID:1778932
PubChem ID:80571864
Update Time:2025-05-19

2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylic acid, 2-[(4-fluorophenyl)amino]-
    • 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid
    • 762287-54-7
    • EN300-10730190
    • Z1413720979
    • F75479
    • 2-(4-fluoroanilino)-1,3-thiazole-5-carboxylic acid
    • AKOS019138087
    • 2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid
    • 2-[(4-FLUOROPHENYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLIC ACID
    • Inchi: 1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
    • InChI Key: ASEPYNUZTFPXIL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1NC1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 238.02122681g/mol
  • Monoisotopic Mass: 238.02122681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 90.5Ų

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2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:762287-54-7)2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid
Order Number:A1241916
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:58
Price ($):155/312/903
Email:sales@amadischem.com

Additional information on 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid

Introduction to 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid (CAS No. 762287-54-7)

2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 762287-54-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of a fluorine atom at the para position of the phenyl ring and the incorporation of an amino group at the 2-position of the thiazole core contribute to its unique chemical properties and potential pharmacological effects.

The structure of 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid features a fused ring system consisting of sulfur, nitrogen, and carbon atoms. The fluorine substituent enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the carboxylic acid moiety at the 5-position provides a site for further functionalization, allowing for the synthesis of derivatives with tailored biological activities. These structural features make it a valuable scaffold for exploring novel therapeutic agents.

In recent years, there has been growing interest in thiazole derivatives as potential candidates for treating various diseases, including infectious diseases, cancer, and inflammatory disorders. The fluorinated aromatic ring in 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid has been shown to improve binding affinity to biological targets, making it an attractive candidate for drug discovery. Studies have demonstrated that fluorine-containing compounds often exhibit enhanced pharmacokinetic profiles due to their increased metabolic resistance and better cell membrane permeability.

One of the most compelling aspects of 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in disease pathways. For instance, thiazole derivatives have been investigated for their antimicrobial properties, with some showing promising activity against resistant bacterial strains. The fluorine atom plays a crucial role in modulating these interactions by influencing both electronic and steric properties.

The carboxylic acid group in 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid offers additional versatility in drug design. It can be coupled with various functional groups to form amides, esters, or salts, which can alter the solubility and bioavailability of the final drug product. This adaptability has made thiazole-based compounds valuable tools in medicinal chemistry libraries used by pharmaceutical companies worldwide.

Recent advancements in computational chemistry have further enhanced the understanding of how 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid interacts with biological targets. Molecular docking studies have identified potential binding pockets where this compound can dock with high affinity to proteins involved in disease pathways. These insights have guided researchers in designing analogs with improved potency and selectivity. Additionally, virtual screening techniques have been employed to rapidly identify promising derivatives for further experimental validation.

The synthesis of 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid involves multi-step organic reactions that highlight its synthetic accessibility. The process typically begins with the preparation of a fluorinated phenylamine precursor followed by cyclization with a thiazole-forming reagent. The introduction of the carboxylic acid group is achieved through oxidation or hydrolysis techniques. These synthetic routes are well-documented and can be optimized for large-scale production when needed.

The pharmacological evaluation of 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid has revealed several interesting properties. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes associated with cancer cell proliferation. Furthermore, preclinical studies suggest that it may have anti-inflammatory effects by modulating cytokine production pathways. These findings underscore its potential as a lead compound for developing new therapeutic strategies.

The role of fluorine atoms in enhancing drug efficacy is well-documented in literature. In 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid, the fluorine substituent contributes to improved binding interactions by increasing electron density at specific regions of the molecule. This electronic modulation can lead to stronger binding affinities and prolonged residence times at biological targets, which are critical for effective drug action. Moreover, fluorine atoms can influence metabolic stability by preventing unwanted degradation pathways.

As research continues to evolve, new applications for 2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid are likely to emerge. Advances in synthetic methodologies and computational modeling will continue to drive innovation in this field. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:762287-54-7)2-(4-fluorophenyl)amino-1,3-thiazole-5-carboxylic acid
A1241916
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):155/312/903
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